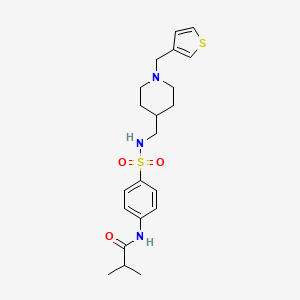

N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

CAS No.: 1235332-90-7

Cat. No.: VC6643070

Molecular Formula: C21H29N3O3S2

Molecular Weight: 435.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235332-90-7 |

|---|---|

| Molecular Formula | C21H29N3O3S2 |

| Molecular Weight | 435.6 |

| IUPAC Name | 2-methyl-N-[4-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide |

| Standard InChI | InChI=1S/C21H29N3O3S2/c1-16(2)21(25)23-19-3-5-20(6-4-19)29(26,27)22-13-17-7-10-24(11-8-17)14-18-9-12-28-15-18/h3-6,9,12,15-17,22H,7-8,10-11,13-14H2,1-2H3,(H,23,25) |

| Standard InChI Key | PHPNXLIKOKAOOM-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 |

Introduction

N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that incorporates several distinct chemical moieties, including a thiophene ring, a piperidine ring, and a sulfamoyl group. This compound is likely of interest due to its potential pharmacological properties, given the presence of these functional groups, which are commonly found in bioactive molecules.

Synthesis and Preparation

The synthesis of N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide would likely involve several steps, starting with the preparation of the 1-(thiophen-3-ylmethyl)piperidin-4-yl moiety. This could be achieved through alkylation reactions involving thiophene derivatives and piperidine. The sulfamoyl group could be introduced via a reaction with chlorosulfonic acid followed by ammonia treatment. Finally, the isobutyramide group could be attached through a condensation reaction with isobutyric acid or its derivatives.

Biological Activity

While specific biological activity data for N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is not readily available, compounds with similar structural features often exhibit interesting pharmacological properties. For instance, sulfamoyl groups are known to be involved in the modulation of various enzymes and receptors, while piperidine rings are common in drugs targeting neurotransmitter systems . Thiophene rings are also found in bioactive compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume